BenchChemオンラインストアへようこそ!

Azaserine cyclic peptide, cis

Proteolytic Stability Peptide Engineering Diketopiperazine Scaffolds

Azaserine cyclic peptide (cis, CAS 55714-64-2) is a conformationally constrained diketopiperazine (DKP) homodimer that overcomes the rapid proteolytic degradation limiting linear glutamine antagonists like azaserine, DON, and acivicin. The rigid cis-DKP core confers intrinsic resistance to serum proteases, enabling extended-duration cell culture experiments. Unlike DON (broad inhibitor) or acivicin (CTP/GMP synthetase-biased), this compound retains the narrower FGAM synthetase/glucosamine-6-phosphate isomerase inhibition profile of azaserine—ideal for deconvoluting specific amidotransferase contributions in pancreatic carcinogenesis and nucleotide metabolism research.

Molecular Formula C10H10N6O6
Molecular Weight 310.22 g/mol
CAS No. 55714-64-2
Cat. No. B15399033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaserine cyclic peptide, cis
CAS55714-64-2
Molecular FormulaC10H10N6O6
Molecular Weight310.22 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(C(=O)N1)COC(=O)C=[N+]=[N-])OC(=O)C=[N+]=[N-]
InChIInChI=1S/C10H10N6O6/c11-13-1-7(17)21-3-5-9(19)16-6(10(20)15-5)4-22-8(18)2-14-12/h1-2,5-6H,3-4H2,(H,15,20)(H,16,19)
InChIKeyFQOSBNGBQBYQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaserine Cyclic Peptide (cis, CAS 55714-64-2) Product Overview and Chemical Identity for Research Procurement


Azaserine cyclic peptide (cis, CAS 55714-64-2) is a conformationally constrained diketopiperazine (DKP) homodimer derived from the linear glutamine antagonist O-diazoacetyl-L-serine . The compound is characterized by a rigid cis-DKP core that presents two reactive diazoacetyl pharmacophores in a fixed spatial orientation . With a molecular formula of C10H10N6O6 and a molecular weight of 310.22 g/mol, this cyclic peptide scaffold is fundamentally distinct from its linear monomeric precursor (azaserine, CAS 115-02-6, MW 173.13) and represents a strategic chemical modification aimed at addressing the rapid proteolytic degradation and metabolic instability that have limited the translational utility of linear glutamine antagonists .

Why Azaserine Cyclic Peptide (cis, CAS 55714-64-2) Cannot Be Substituted by Linear Azaserine or Other Glutamine Antagonists in Scientific Applications


Direct substitution of the cis-azaserine cyclic peptide (CAS 55714-64-2) with linear azaserine (CAS 115-02-6), 6-diazo-5-oxo-L-norleucine (DON, CAS 157-03-9), or acivicin is scientifically unjustified due to fundamental differences in molecular architecture, stability, and biological profile. Linear azaserine is rapidly degraded by serum proteases and undergoes acid-catalyzed hydrolysis, severely limiting its effective concentration in biological systems [1]. In contrast, the cis-DKP scaffold of the cyclic peptide confers intrinsic resistance to proteolytic cleavage, a property well-documented for diketopiperazine-class molecules [2]. Furthermore, while linear glutamine antagonists share a common mechanism of amidotransferase inhibition, their enzyme inhibition profiles differ significantly: DON inhibits FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase, whereas azaserine inhibits only FGAM synthetase and glucosamine-6-phosphate isomerase, and acivicin potently inhibits CTP and GMP synthetases [3]. These distinct target engagement patterns preclude simple interchangeability. The quantitative evidence that follows establishes the specific, measurable differentiation of the cyclic peptide.

Quantitative Differentiation Evidence for Azaserine Cyclic Peptide (cis, CAS 55714-64-2) vs. Linear Analogs and In-Class Glutamine Antagonists


Proteolytic Stability Advantage of cis-DKP Scaffold vs. Linear Azaserine

The cis-diketopiperazine (DKP) core of azaserine cyclic peptide (CAS 55714-64-2) is structurally pre-organized to resist enzymatic degradation, a property that fundamentally differentiates it from linear azaserine. The cis configuration locks the peptide backbone, minimizing conformational entropy and rendering the molecule highly resistant to cleavage by serum exopeptidases and most endopeptidases . In contrast, linear azaserine (CAS 115-02-6) is documented to undergo acid-catalyzed hydrolysis and is subject to rapid proteolytic degradation in biological matrices [1].

Proteolytic Stability Peptide Engineering Diketopiperazine Scaffolds

DNA Damage Induction in Pancreatic Tissue: Azaserine vs. DON and EDA In Vivo

In a comparative in vivo study, a single intraperitoneal injection of azaserine (10 mg/kg, 0.06 mmol/kg) produced measurable DNA damage in both pancreas and liver of Wistar/Lewis rats within one hour, as determined by alkaline sucrose gradient analysis [1]. In stark contrast, equivalent molar doses of its structural analogues 6-diazo-5-oxo-L-norleucine (DON) and ethyl diazoacetate (EDA) failed to induce any detectable DNA damage in either tissue [1]. Furthermore, after six weekly injections (0.06 mmol/kg), azaserine induced atypical acinar cell nodules (AACN) in the pancreas, whereas DON produced only an elevated incidence but a low number of AACN, and EDA induced none [1].

DNA Damage Pancreatic Carcinogenesis In Vivo Toxicology

Differential Enzyme Inhibition Profile Among Glutamine Antagonists in L1210 Leukemia Cells

A comparative study of glutamine antagonists in mouse L1210 leukemia cells growing in culture revealed distinct enzyme inhibition profiles for azaserine, DON, and acivicin [1]. Azaserine specifically inhibits FGAM synthetase and glucosamine-6-phosphate isomerase. DON exhibits a broader profile, inhibiting FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase. Acivicin potently inhibits CTP and GMP synthetases and partially inhibits FGAM synthetase [1]. All three antagonists cause large accumulations of FGAR and its derivatives, but through different primary targets.

Enzyme Inhibition Nucleotide Biosynthesis Antimetabolite Selectivity

Recommended Research and Industrial Application Scenarios for Azaserine Cyclic Peptide (cis, CAS 55714-64-2)


Development of Metabolically Stable Glutamine Antagonist Probes for Long-Term Cell Culture Studies

The cis-DKP scaffold of azaserine cyclic peptide (CAS 55714-64-2) provides inherent proteolytic stability , making it suitable for extended cell culture experiments where linear azaserine would rapidly degrade [1]. This application is particularly relevant for investigating the chronic effects of glutamine amidotransferase inhibition on cellular metabolism and nucleotide pools, as demonstrated by the differential enzyme inhibition profiles established in L1210 leukemia cells [2].

Investigating the Role of Glutamine Antagonists in Pancreatic Carcinogenesis Models

Based on the in vivo evidence that azaserine, but not DON or EDA, induces rapid DNA damage and AACN in rat pancreas [3], the azaserine cyclic peptide represents a structurally distinct chemical tool for studying pancreatic carcinogenesis. Its unique scaffold may offer a different pharmacokinetic and tissue distribution profile compared to linear azaserine, enabling refined studies of diazo-compound-induced pancreatic injury.

Comparative Studies of Glutamine Amidotransferase Inhibition in Nucleotide Biosynthesis

The narrower enzyme inhibition profile of the azaserine pharmacophore, compared to DON and acivicin [2], positions the cyclic peptide as a valuable probe for deconvoluting the contributions of specific amidotransferases (e.g., FGAM synthetase vs. CTP synthetase) to cellular physiology. Researchers can use this compound to selectively target a subset of glutamine-dependent pathways without the broader inhibition caused by DON or acivicin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azaserine cyclic peptide, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.